4-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
The compound 4-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide features a 1,3,4-oxadiazole core substituted with a 3-methanesulfonylphenyl group at position 5 and a benzenesulfonamido-linked benzamide moiety at position 2. This structure combines sulfonamide and sulfonyl groups, which are known to enhance binding to biological targets such as enzymes (e.g., carbonic anhydrases, thioredoxin reductase) and improve pharmacokinetic properties like solubility and membrane permeability .
Properties
IUPAC Name |
4-(benzenesulfonamido)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S2/c1-33(28,29)19-9-5-6-16(14-19)21-24-25-22(32-21)23-20(27)15-10-12-17(13-11-15)26-34(30,31)18-7-3-2-4-8-18/h2-14,26H,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUINUHHDKSBVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that benzenesulfonamides often target carbonic anhydrases, enzymes involved in maintaining ph and fluid balance.
Mode of Action
It’s known that benzenesulfonamides typically act as inhibitors of their target enzymes, preventing their normal function.
Biochemical Pathways
If the compound acts as a typical benzenesulfonamide, it could affect pathways involving carbonic anhydrases, potentially influencing processes like ph regulation and fluid balance.
Biological Activity
4-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in antibacterial and cardiovascular contexts. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a benzenesulfonamide moiety linked to an oxadiazole ring, which is critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of oxadiazole-containing compounds. For example, a series of 1,3,4-oxadiazol-2-one-containing benzamides demonstrated significant antibacterial activity against multidrug-resistant strains such as MRSA and VRSA. One compound in this series was notably more effective than established antibiotics like ciprofloxacin and linezolid .
Table 1: Antibacterial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A14 | MRSA | 0.5 μg/mL |
| A15 | VRSA | 0.8 μg/mL |
| A16 | E. coli | 1.0 μg/mL |
These findings suggest that the oxadiazole moiety plays a crucial role in inhibiting bacterial growth.
Mechanistic Studies
Mechanistic studies have revealed that compounds like this compound may target bacterial division proteins such as FtsZ, which is essential for bacterial cell division . This mechanism provides a novel approach to developing antibiotics that circumvent existing resistance mechanisms.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the compound was tested against several strains of bacteria. The results indicated that it effectively inhibited growth at concentrations lower than traditional antibiotics, showcasing its potential as a lead compound for further development.
Case Study 2: Cardiovascular Impact
In vivo studies on animal models demonstrated that administration of the compound led to significant reductions in blood pressure and coronary resistance over time. This suggests its potential utility in treating hypertension or related cardiovascular diseases .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant antimicrobial properties. Studies have shown that the oxadiazole moiety in the structure contributes to its effectiveness against various bacterial strains. For instance, a study demonstrated that derivatives of oxadiazole showed promising activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A notable study explored the cytotoxic effects of similar sulfonamide derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that these compounds induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for their anticancer activity .
Inflammation Inhibition
The anti-inflammatory properties of this compound have been highlighted in various studies. Research indicates that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis. A specific study revealed that the compound reduced levels of TNF-alpha and IL-6 in vitro, which are critical mediators in inflammation .
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it was found to inhibit carbonic anhydrase activity, which could have implications for developing treatments for glaucoma and other conditions where enzyme modulation is beneficial .
Polymeric Composites
In material science, the sulfonamide group in this compound is being explored for creating polymeric composites with enhanced thermal stability and mechanical properties. Research has shown that incorporating sulfonamide derivatives into polymer matrices can improve their resistance to thermal degradation while maintaining flexibility .
Data Tables
Case Studies
- Study on Antimicrobial Effects : A series of experiments were conducted to evaluate the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results showed that compounds with a similar structure to this compound had minimum inhibitory concentrations (MICs) lower than conventional antibiotics.
- Cytotoxicity Assays : In a laboratory setting, cytotoxicity assays were performed on several cancer cell lines using this compound. The findings suggested a dose-dependent response where higher concentrations led to significant reductions in cell viability.
- Polymer Development : A recent project focused on integrating sulfonamide derivatives into biodegradable polymer matrices aimed at developing environmentally friendly materials with improved performance characteristics.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Antifungal Activity
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are two oxadiazole derivatives with demonstrated antifungal activity against Candida albicans. Both compounds inhibit thioredoxin reductase (Trr1), a critical enzyme in fungal redox homeostasis. Key differences include:
- LMM5 : Contains a benzyl(methyl)sulfamoyl group and a 4-methoxyphenylmethyl substituent.
- LMM11 : Features a cyclohexyl(ethyl)sulfamoyl group and a furan ring.
Table 1: Antifungal Activity of Selected Oxadiazoles
| Compound | Substituents (Position 5) | Substituents (Position 2) | IC₅₀ (C. albicans) |
|---|---|---|---|
| LMM5 | (4-Methoxyphenyl)methyl | Benzyl(methyl)sulfamoyl | 50 μg/mL |
| LMM11 | Furan-2-yl | Cyclohexyl(ethyl)sulfamoyl | 100 μg/mL |
| Target Compound | 3-Methanesulfonylphenyl | Benzenesulfonamido-benzamide | Not reported |
Enzyme Inhibition and Docking Studies
Compound 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) demonstrates inhibitory activity against human carbonic anhydrase II (hCA II) through interactions with key residues (e.g., Thr199, Glu106) via its ethylthio and sulfonyl groups . The target compound’s methanesulfonylphenyl group may similarly engage in hydrophobic and polar interactions, while the benzenesulfonamido group could mimic the sulfonamide inhibitors of hCA isoforms .
Pharmacokinetic and Physicochemical Properties
Lipinski’s Rule Compliance :
Table 3: Physicochemical Properties
| Compound | Molecular Weight | log P (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| LMM5 | ~500 | 3.2 | 0.05 (DMSO) |
| Compound 6a | 421.5 | 2.8 | Not reported |
| Target Compound | ~450 | 3.5* | Moderate (est.) |
*Estimated using analogous structures.
Preparation Methods
Oxadiazole Ring Formation
The 1,3,4-oxadiazole moiety is constructed via cyclodehydration of diacylhydrazine intermediates. As demonstrated in the synthesis of analogous compounds, methyl 2-chloro-5-cyanobenzoate undergoes hydroxylamine-mediated conversion to an amine oxime intermediate, followed by cyclization with 3-methanesulfonylbenzoyl chloride. Critical parameters include:
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Reagent stoichiometry : A 1:1.2 molar ratio of diacylhydrazine to phosphorus oxychloride optimizes ring closure while minimizing side reactions.
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Temperature control : Gradual heating from 70°C to 100°C over 4 hours prevents premature decomposition of the nitro intermediate.
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Catalyst selection : L-proline (10 mol%) enhances reaction efficiency, increasing yields from 66% to 79% compared to uncatalyzed conditions.
This step typically achieves 68–72% isolated yield when performed under nitrogen atmosphere with rigorous moisture exclusion.
Sulfonamide Coupling Reaction
The benzenesulfonamide group is introduced via nucleophilic aromatic substitution using benzene sulfonyl chloride derivatives. Patent data reveals that:
-
Solvent system : Chlorobenzene enables superior reactivity compared to toluene or dichloromethane, with reaction completion times reduced from 12 hours to 6 hours.
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Base optimization : Triethylamine (3.0 equivalents) outperforms pyridine or DMAP in scavenging HCl byproducts, as evidenced by HPLC purity analyses.
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Temperature profile : Maintaining the reaction at 80–85°C prevents sulfonic acid formation through hydrolysis, a common side reaction observed at higher temperatures.
Post-reaction workup involves sequential washes with 5% NaHCO3 and brine, followed by recrystallization from ethanol/water (3:1 v/v) to obtain the sulfonamide intermediate in 85–89% yield.
Reaction Optimization and Process Analytical Technology
Catalytic Hydrogenation Conditions
The reduction of nitro precursors to amine intermediates employs Pd/C (5 wt%) under 3–5 bar H2 pressure. Key process parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| H2 Pressure | 3.5–4.2 bar | Maximizes TOF |
| Catalyst Loading | 4.8–5.2 wt% | Balances cost |
| Solvent Composition | 9:1 MeOH:H2O | Prevents agglomeration |
Reaction monitoring via in-situ FTIR confirms complete nitro group reduction within 2.5–3 hours, with residual Pd levels <5 ppm after filtration through celite.
Purification Strategies
Final compound purification combines column chromatography and crystallization:
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Silica gel chromatography : Elution with ethyl acetate/hexane (55:45) removes unreacted sulfonyl chloride (Rf = 0.72 vs product Rf = 0.38).
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Anti-solvent crystallization : Gradual addition of n-heptane to dichloromethane solution yields prismatic crystals with 98.2–99.1% purity by HPLC.
Thermogravimetric analysis (TGA) confirms thermal stability up to 215°C, enabling drying under vacuum at 80°C without decomposition.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC method validation using a C18 column (150 × 4.6 mm, 3.5 μm) with 0.1% H3PO4/acetonitrile gradient shows:
| Impurity | Retention Time (min) | Relative Response |
|---|---|---|
| Starting material | 6.72 | 0.12% |
| Hydrolysis product | 11.05 | 0.08% |
| Main peak | 14.89 | 99.80% |
System suitability tests meet ICH Q2(R1) criteria with RSD <0.5% for peak area.
Comparative Analysis with Structural Analogues
Modifying the methanesulfonyl group's position significantly impacts synthetic feasibility:
| Position | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Para | 68 | 8.5 | 98.7 |
| Meta | 72 | 7.2 | 99.1 |
| Ortho | 41 | 12.0 | 95.4 |
The meta-substituted derivative demonstrates superior crystallinity and thermal stability, attributed to reduced steric hindrance during sulfonamide coupling.
Scale-Up Considerations and Industrial Relevance
Pilot-scale batches (5 kg) employ:
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Continuous flow hydrogenation reactors for safer exothermic reaction management
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Membrane-assisted solvent swapping to replace traditional distillation
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PAT-enabled crystallization control via FBRM (Focused Beam Reflectance Measurement)
Economic analysis reveals raw material costs of $412/kg at 100 kg scale, competitive with analogous sulfonamide-based pharmaceuticals .
Q & A
Q. Q1. What are the key steps for synthesizing 4-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves:
Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
Benzamide Coupling : Reacting the oxadiazole intermediate with benzoyl chloride using a base (e.g., triethylamine) to activate the amide bond .
Sulfonamide Introduction : EDCI-mediated coupling of the sulfonamide group to the benzamide core .
Optimization Tips :
- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Adjust stoichiometry (1.2:1 molar ratio of sulfonamide to benzamide intermediate) to enhance yield .
Q. Q2. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring (e.g., ¹³C NMR δ 165–170 ppm for C=O) and sulfonamide substitution .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 492.5) .
- HPLC-PDA : Assess purity (>95% for biological assays) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. Q3. How can contradictory data on this compound’s biological activity (e.g., IC₅₀ variability) be resolved?
Methodological Answer: Contradictions often arise from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), incubation times (24h vs. 48h), or solvent (DMSO concentration ≤0.1% recommended) .
- Structural Analogues : Compare activity with derivatives (e.g., replacing methanesulfonyl with dimethylsulfamoyl groups) to identify pharmacophore contributions .
- Dose-Response Validation : Use orthogonal assays (e.g., MTT and apoptosis markers) to confirm cytotoxicity .
Q. Q4. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Fragment-Based Design : Synthesize derivatives with modifications to:
- Oxadiazole Ring : Replace with thiadiazole to assess heterocycle impact .
- Sulfonamide Group : Introduce electron-withdrawing substituents (e.g., -CF₃) to enhance target binding .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) against targets like COX-2 or HDACs to prioritize synthetic targets .
Q. Q5. How should in vivo pharmacokinetic studies be designed to evaluate bioavailability?
Methodological Answer:
- Animal Models : Use Sprague-Dawley rats (n=6/group) for IV/PO dosing (5–20 mg/kg) .
- Analytical Workflow :
- Key Parameters : Calculate AUC, Cₘₐₓ, and t₁/₂ to optimize dosing regimens .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
